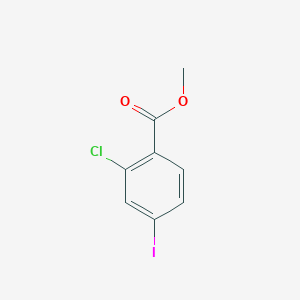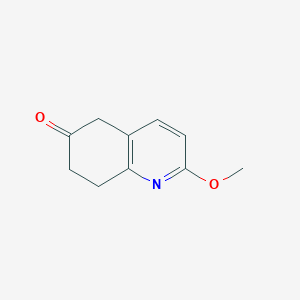
2-Methoxy-7,8-dihydroquinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-7,8-dihydroquinolin-6(5H)-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
The synthesis of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one involves a four-step process . The key step is the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to produce 7,8-dihydroquinolin-6(5H)-ones .Molecular Structure Analysis
The molecular structure of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one is represented by the formula C10H11NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one include a melting point of 49-50 °C and a boiling point of 310.9±42.0 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Ethoxyquin and its analogues, including methoxyquinolines, have been explored for their antioxidant efficacy, particularly in the preservation of polyunsaturated fatty acids in fish meal against spontaneous combustion. Studies indicate that specific analogues like hydroquin (1,2-dihydro-2,2,4-trimethylquinoline) can compete with ethoxyquin in both efficacy and price, showcasing the potential of quinoline derivatives in food preservation and antioxidant applications (de Koning, 2002).
Antimalarial and Antimicrobial Properties
The metabolic pathways and the antimalarial efficacy of 8-aminoquinoline derivatives have been extensively reviewed. These compounds, similar in structural motifs to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, show promise in treating malaria, highlighting the potential antimicrobial and antimalarial applications of quinoline derivatives (Strother et al., 1981).
Neuroprotective and Antidepressant Effects
Research into 8-hydroxyquinolines, which share a similar heterocyclic structure with 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, suggests significant biological activities including neuroprotective and potential antidepressant effects. These compounds have been synthesized for targeting various therapeutic applications, including neurodegenerative disorders (Gupta et al., 2021).
Biomedical Applications
The phosphorus-containing polymers, specifically mentioning 2-methacryloyloxyethyl phosphorylcholine (MPC), indicate the significance of modifying quinoline derivatives for biomedical applications. Such modifications can lead to improved biocompatibility, hemocompatibility, and resistance to protein adsorption, essential for medical devices and implants (Monge et al., 2011).
Environmental Remediation
Studies on enzymatic degradation of organic pollutants highlight the role of redox mediators and enzymes in transforming recalcitrant compounds. Quinoline derivatives could potentially serve as substrates or mediators in such processes, suggesting applications in environmental science and pollution remediation (Husain & Husain, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-7,8-dihydro-5H-quinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJSQCTECOTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)CC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434094 |
Source


|
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7,8-dihydroquinolin-6(5H)-one | |
CAS RN |
120686-09-1 |
Source


|
| Record name | 7,8-Dihydro-2-methoxy-6(5H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

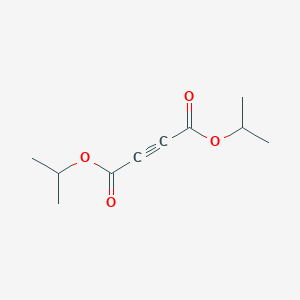

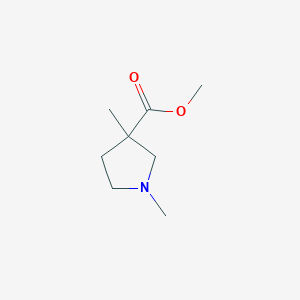
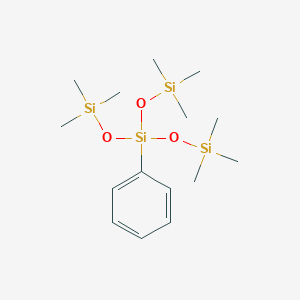
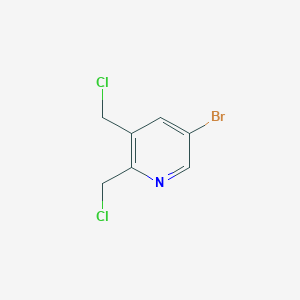
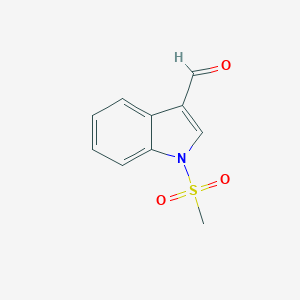
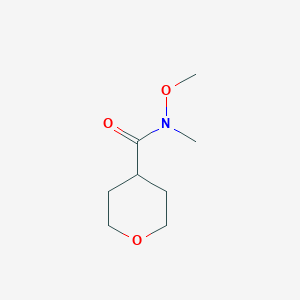
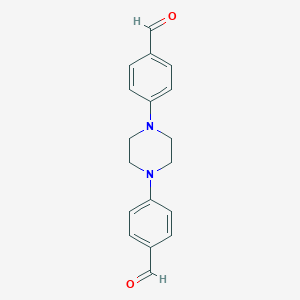
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
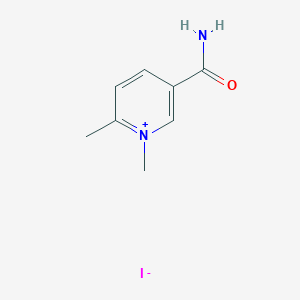
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
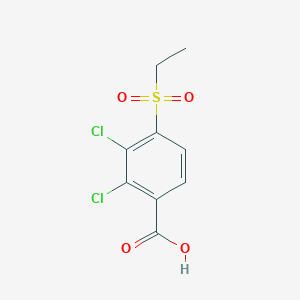
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
